

4-Amino-2,6-dimethylbenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2,6-dimethylbenzoic acid

Cat. No.: B171130

[Get Quote](#)

This technical guide provides an in-depth overview of the core physical properties of **4-Amino-2,6-dimethylbenzoic acid**, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines generalized experimental protocols for its characterization, and presents logical workflows through structured diagrams.

Core Physical and Chemical Properties

4-Amino-2,6-dimethylbenzoic acid, a substituted aromatic amino acid, possesses distinct physical and chemical characteristics crucial for its application in research and development. Its properties are summarized below.

Property	Value	Source
Molecular Formula	C9H11NO2	[1] [2] [3] [4]
Molecular Weight	165.19 g/mol	[1] [2] [3]
Melting Point	196-198 °C	[5]
Boiling Point	342.5 °C at 760 mmHg	[1] [5]
Density	1.207 g/cm³	[5]
pKa (Predicted)	4.53 ± 0.37	[5]
LogP	2.165	[5]
Vapor Pressure	2.87E-05 mmHg at 25°C	[5]
Flash Point	160.9 °C	[5]
Physical Form	Solid, Crystalline Powder	[6]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[5] [6]

Experimental Protocols

While specific experimental details for the determination of every physical property of **4-Amino-2,6-dimethylbenzoic acid** are not extensively published, this section outlines generalized, standard methodologies employed for the characterization of solid aromatic amino acids.

Melting Point Determination

The melting point of a crystalline solid like **4-Amino-2,6-dimethylbenzoic acid** is a key indicator of its purity and is typically determined using a capillary melting point apparatus.

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.

- The sample is heated at a controlled rate.
- The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Boiling Point Determination

The boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).

Methodology:

- A small amount of the liquid sample is placed in a test tube.
- A capillary tube, sealed at one end, is inverted and placed in the test tube.
- The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This temperature corresponds to the boiling point.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. Chemical shifts, splitting patterns, and integration values help in assigning the structure.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amino group (N-H stretching), carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C=C stretching) would be expected.
- Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

A general workflow for the characterization of a synthesized chemical entity like **4-Amino-2,6-dimethylbenzoic acid** is depicted below.

Figure 1: General Workflow for Compound Characterization

[Click to download full resolution via product page](#)

Figure 1: General Workflow for Compound Characterization

Synthesis Pathway

One potential synthetic route to **4-Amino-2,6-dimethylbenzoic acid** involves the reduction of the corresponding nitro compound. A generalized representation of this synthetic transformation is provided below.

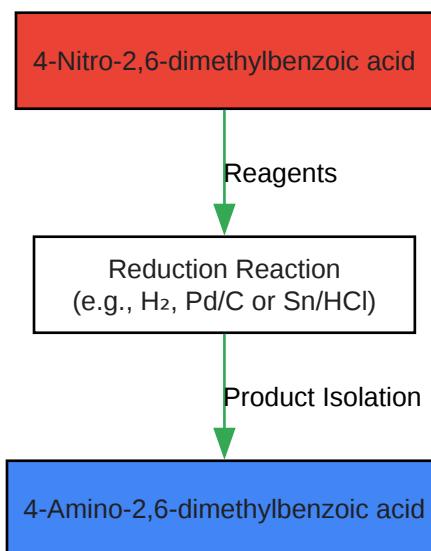


Figure 2: Generalized Synthesis Pathway

[Click to download full resolution via product page](#)

Figure 2: Generalized Synthesis Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 16752-16-2 | 4-Amino-2,6-dimethylbenzoic acid - Synblock [synblock.com]
- 2. 4-Amino-2,6-dimethylbenzoic acid | C9H11NO2 | CID 313682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. appchemical.com [appchemical.com]
- 5. lookchem.com [lookchem.com]
- 6. 4-Amino-2,6-dimethylbenzoic acid | 16752-16-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Amino-2,6-dimethylbenzoic Acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b171130#4-amino-2-6-dimethylbenzoic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com